molecular formula C14H29NO2 B15076911 N-(2-Hydroxy-tridecyl)-formamide CAS No. 86013-48-1

N-(2-Hydroxy-tridecyl)-formamide

Cat. No.: B15076911
CAS No.: 86013-48-1
M. Wt: 243.39 g/mol
InChI Key: NSWPGFZIEKTBHA-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-tridecyl)-formamide is a formamide derivative characterized by a 13-carbon alkyl chain (tridecyl group) with a hydroxyl (-OH) substituent at the second carbon position. The molecule combines hydrophobic properties from the long alkyl chain with hydrophilic functionalities (hydroxyl and formamide groups), making it amphiphilic.

Properties

CAS No.

86013-48-1

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

N-(2-hydroxytridecyl)formamide

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)12-15-13-16/h13-14,17H,2-12H2,1H3,(H,15,16)

InChI Key

NSWPGFZIEKTBHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CNC=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-tridecyl)-formamide typically involves the reaction of tridecanol with formamide under specific conditions. The process may include the use of catalysts to facilitate the reaction and achieve higher yields. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the compound to ensure it meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-tridecyl)-formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-Hydroxy-tridecyl)-formamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-tridecyl)-formamide involves its interaction with specific molecular targets and pathways. The hydroxyl and formamide groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key formamide derivatives and their properties, inferred from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Functional Activity Source/Application Context
N-(2-Hydroxy-tridecyl)-formamide C₁₄H₂₉NO₂ 259.39 (calculated) 13C alkyl chain, -OH at C2, formamide Hypothesized amphiphilic properties Synthetic/industrial (inferred)
N-Octadecylformamide C₁₉H₃₉NO 297.52 18C alkyl chain, no hydroxyl group Industrial applications; safety data Safety handling protocols
(Z/E)-N-(4-Hydroxystyryl)-formamide C₉H₉NO₂ 163.17 Aromatic hydroxystyryl group, formamide Antimicrobial activity (E. coli, S. aureus) Natural product (fungal metabolite)
Formoterol-related compound E C₂₀H₂₅N₃O₄ 371.44 Complex aryl/alkyl substituents, hydroxy Pharmaceutical impurity Drug manufacturing
N-(3-Acetylphenyl)-formamide C₉H₉NO₂ 163.17 Aromatic acetyl group, formamide Chemical synthesis intermediate Organic chemistry

Key Comparative Analysis

Chain Length and Hydrophobicity
  • N-Octadecylformamide (C18 chain) exhibits higher hydrophobicity than this compound (C13) due to its longer alkyl chain. The absence of a hydroxyl group further enhances its lipid solubility .
  • The hydroxyl group in this compound introduces hydrogen-bonding capacity, improving aqueous solubility compared to pure alkyl formamides like N-Octadecylformamide.
Pharmaceutical Relevance
  • Formoterol-related compounds (e.g., compound E) highlight the role of formamide derivatives as pharmaceutical impurities. Their complex structures, including methoxyphenyl and hydroxyethyl groups, contrast with the simpler alkyl-hydroxyl design of this compound .

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